molecular formula C14H18BrNO3 B1377709 3-Boc-amino-3-(3-bromophenyl)oxetane CAS No. 1416323-32-4

3-Boc-amino-3-(3-bromophenyl)oxetane

Cat. No.: B1377709
CAS No.: 1416323-32-4
M. Wt: 328.2 g/mol
InChI Key: SKVXUXJMWRHVQR-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

3-Boc-amino-3-(3-bromophenyl)oxetane undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Boc-amino-3-(3-bromophenyl)oxetane is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Boc-amino-3-(3-bromophenyl)oxetane involves its interaction with specific molecular targets. The oxetane ring and bromophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

3-Boc-amino-3-(3-bromophenyl)oxetane can be compared with other similar compounds, such as:

    3-Boc-amino-3-(4-bromophenyl)oxetane: Similar structure but with the bromine atom in a different position on the phenyl ring.

    3-Boc-amino-3-(3-chlorophenyl)oxetane: Similar structure but with a chlorine atom instead of bromine.

    3-Boc-amino-3-(3-fluorophenyl)oxetane: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific bromophenyl group and oxetane ring, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

tert-butyl N-[3-(3-bromophenyl)oxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-14(8-18-9-14)10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVXUXJMWRHVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147337
Record name Carbamic acid, N-[3-(3-bromophenyl)-3-oxetanyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416323-32-4
Record name Carbamic acid, N-[3-(3-bromophenyl)-3-oxetanyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416323-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-(3-bromophenyl)-3-oxetanyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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